molecular formula C8H8N2O3S B13142021 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine

7-(Methylsulfonyl)benzo[d]isoxazol-3-amine

Cat. No.: B13142021
M. Wt: 212.23 g/mol
InChI Key: AFWCUYLWUNTLBT-UHFFFAOYSA-N
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Description

7-(Methylsulfonyl)benzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and catalyst-free . This method allows for the rapid formation of the isoxazole ring under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfonyl)benzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-(Methylsulfonyl)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique methylsulfonyl group, which can impart distinct chemical and biological properties . This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

7-methylsulfonyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O3S/c1-14(11,12)6-4-2-3-5-7(6)13-10-8(5)9/h2-4H,1H3,(H2,9,10)

InChI Key

AFWCUYLWUNTLBT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1ON=C2N

Origin of Product

United States

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